methyl 2-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate
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Overview
Description
Methyl 2-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a nitro group and an isopropyl group attached to the pyrazole ring, along with a methyl ester group.
Preparation Methods
The synthesis of methyl 2-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the nitration of a pyrazole derivative followed by esterification. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and alcohols like methanol for esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and acids or bases for hydrolysis. The major products formed depend on the type of reaction and the conditions used.
Scientific Research Applications
Methyl 2-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Methyl 2-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate can be compared with other pyrazole derivatives such as:
Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate: Similar in structure but with an amino group instead of a nitro group.
Methyl 2-[(3-nitropyridin-2-yl)amino]propanoate: Contains a pyridine ring instead of a pyrazole ring. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15N3O4 |
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Molecular Weight |
241.24 g/mol |
IUPAC Name |
methyl 2-(3-nitro-5-propan-2-ylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C10H15N3O4/c1-6(2)8-5-9(13(15)16)11-12(8)7(3)10(14)17-4/h5-7H,1-4H3 |
InChI Key |
PEDNPYPRJHPHFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1C(C)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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